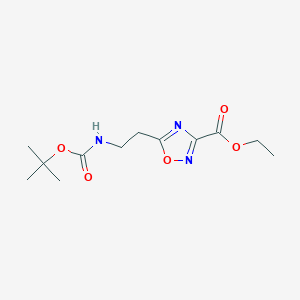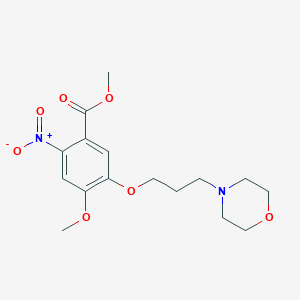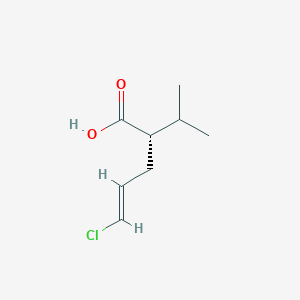
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate
Descripción general
Descripción
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate is a chemical compound known for its role as a ligand in various catalytic processes. It is a member of the N-heterocyclic carbene (NHC) family, which are widely used in homogeneous catalysis due to their strong σ-donating and weak π-accepting properties .
Mecanismo De Acción
Target of Action
This compound is a type of N-heterocyclic carbene (NHC) ligand , which are commonly used in homogeneous catalysis . .
Mode of Action
As an NHC ligand, it is likely to act as a strong σ-donor and weak π-acceptor, forming a coordinate covalent bond with a metal center in a catalyst . This interaction can influence the electronic properties of the metal center and thus affect the catalytic activity .
Biochemical Pathways
In general, NHC ligands are involved in various catalytic reactions, including cross-coupling reactions, olefin metathesis, and others . The exact pathways and their downstream effects would depend on the specific reaction conditions and the other components of the catalytic system.
Result of Action
As part of a catalyst, it would contribute to the overall reaction outcome by influencing the activity of the metal center . The specific effects would depend on the reaction being catalyzed.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate typically involves the reaction of 2,6-diisopropylaniline with glyoxal and formaldehyde in the presence of an acid such as tetrafluoroboric acid. The reaction proceeds through the formation of an imidazolium intermediate, which is then isolated and purified .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form imidazolium salts.
Reduction: Reduction reactions can convert it back to the corresponding imidazole.
Substitution: It can participate in nucleophilic substitution reactions, where the imidazolium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolium salts, while reduction can regenerate the imidazole precursor .
Aplicaciones Científicas De Investigación
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Another NHC ligand with similar properties but different steric and electronic characteristics.
1,3-Diisopropylimidazolium tetrafluoroborate: A related compound with different substituents on the imidazole ring, affecting its reactivity and applications.
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate: Known for its bulky substituents, providing unique steric effects in catalysis.
Uniqueness
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate is unique due to its combination of steric hindrance and electronic properties, making it highly effective in stabilizing reactive metal centers and facilitating a wide range of catalytic reactions .
Propiedades
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N2.BF4/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2-1(3,4)5/h9-21H,1-8H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJNPOPDNJTGKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472569 | |
| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286014-25-3 | |
| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B1313322.png)






